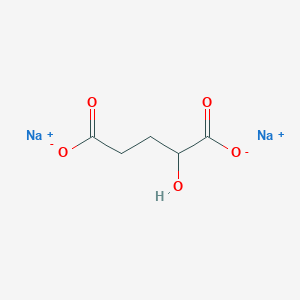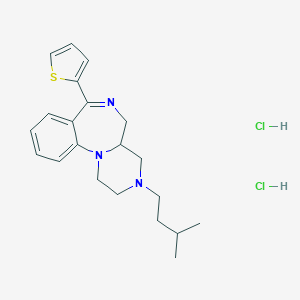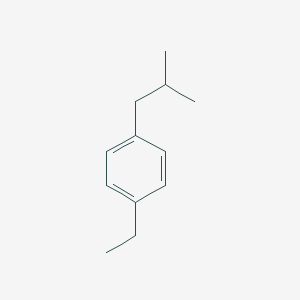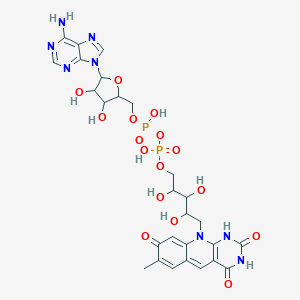
8-Dhdc-fad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-DHDC-FAD, also known as 8-(2,4-dihydroxyphenyl)-6-hydroxy-5-(4-methoxyphenyl)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,12-dione flavin adenine dinucleotide, is a flavin adenine dinucleotide derivative that has been found to have potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 8-Dhdc-fadDHDC-FAD involves the inhibition of certain enzymes, such as cytochrome P450 and lipoxygenase. This inhibition can lead to a reduction in the production of reactive oxygen species and inflammation, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that 8-Dhdc-fadDHDC-FAD has antioxidant properties and can reduce the production of reactive oxygen species. Additionally, it has been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes. These effects can be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Dhdc-fadDHDC-FAD in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the development of new drugs. Additionally, its antioxidant properties can be beneficial in the treatment of certain diseases. However, one limitation is that it has not been extensively studied in vivo, and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for the study of 8-Dhdc-fadDHDC-FAD. One direction is to further investigate its mechanism of action and its potential applications in the development of new drugs. Additionally, more studies are needed to establish its safety and efficacy in vivo. Further research is also needed to explore its potential applications in the treatment of specific diseases, such as cancer and cardiovascular disease.
In conclusion, 8-Dhdc-fadDHDC-FAD is a flavin adenine dinucleotide derivative that has potential applications in scientific research. Its mechanism of action involves the inhibition of certain enzymes, and it has been found to have antioxidant and anti-inflammatory properties. While it has advantages for lab experiments, its safety and efficacy in vivo have not been fully established, and further research is needed to explore its potential applications in the treatment of specific diseases.
Méthodes De Synthèse
The synthesis of 8-Dhdc-fadDHDC-FAD involves the reaction of 8-Dhdc-fadhydroxy-2,4-dihydroxyphenyl-6-(4-methoxyphenyl)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,12-dione with flavin adenine dinucleotide. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product.
Applications De Recherche Scientifique
8-Dhdc-fadDHDC-FAD has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, which can be useful in the development of new drugs. Additionally, it has been found to have antioxidant properties, which can be beneficial in the treatment of certain diseases.
Propriétés
Numéro CAS |
104324-33-6 |
|---|---|
Nom du produit |
8-Dhdc-fad |
Formule moléculaire |
C27H32N8O16P2 |
Poids moléculaire |
786.5 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |
Clé InChI |
STDZKPOWOJIPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonymes |
8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



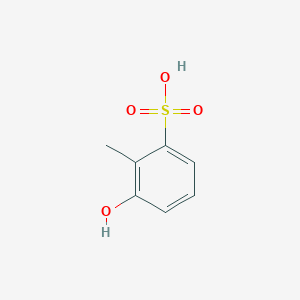
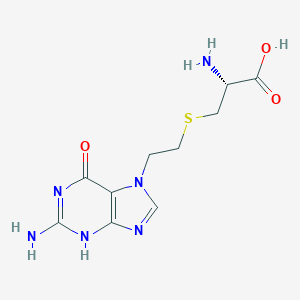
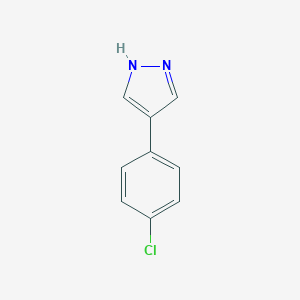

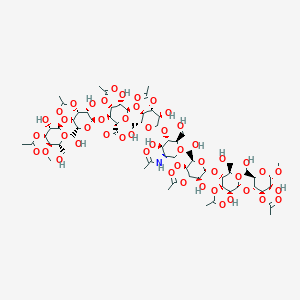
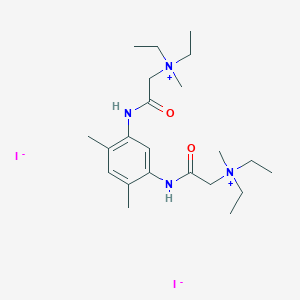
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
